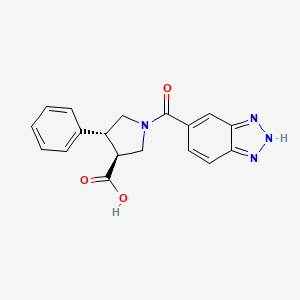![molecular formula C18H21N3O B5547255 6-(4-ethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5547255.png)
6-(4-ethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridazine derivatives have garnered attention in the field of medicinal chemistry and material science due to their diverse biological activities and applications in creating new materials. The specific compound mentioned has structural characteristics that may contribute to unique chemical and physical properties, making it a subject of interest for research.
Synthesis Analysis
The synthesis of pyridazine derivatives involves multistep chemical reactions, often starting from simple organic compounds to more complex structures. A study by Han Xu et al. (2008) on the synthesis of novel pyridazine derivatives for herbicidal activities exemplifies the synthetic strategies employed in creating pyridazine-based compounds. Another example includes the work by Sallam et al. (2021), who detailed the synthesis of a pyridazine analog with potential pharmaceutical importance.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by X-ray diffraction and spectroscopic techniques, such as NMR and IR spectroscopy. Li et al. (2013) and Sallam et al. (2021) have provided insights into the crystal structure and molecular geometry of related compounds, highlighting the importance of intramolecular interactions and conformational stability.
Chemical Reactions and Properties
Pyridazine derivatives undergo various chemical reactions, including cyclization, substitution, and redox reactions, offering a way to derive multiple compounds with varied functionalities. The reactivity of these compounds towards different reagents plays a crucial role in expanding their chemical diversity. Gómez et al. (1985) discussed a novel ring-cleavage reaction of the pyridazine ring, showcasing the compound's versatility in chemical transformations.
Physical Properties Analysis
The physical properties of pyridazine derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. Studies like those by Sallam et al. (2021) provide detailed analysis of the physical characteristics of these compounds, which are crucial for their application in material science and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of pyridazine derivatives, including their stability, reactivity, and interaction with other molecules, are central to their application in various fields. The electron-deficient nature of certain pyridazine derivatives, as discussed by Ye et al. (2014), makes them suitable as electrochromic materials due to their unique electronic properties.
- Synthesis and herbicidal activities of novel pyridazine derivatives: Han Xu et al., 2008.
- Synthesis, structure analysis, and properties of a pyridazine analog: Sallam et al., 2021.
- Molecular structure and crystal analysis of a pyridazine compound: Li et al., 2013.
- Novel chemical reactions and properties of pyridazine derivatives: Gómez et al., 1985.
- Investigation into the electron-deficient nature of pyridazine derivatives for electrochromic materials: Ye et al., 2014.
将来の方向性
特性
IUPAC Name |
6-(4-ethoxyphenyl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-6-22-16-9-7-15(8-10-16)21-13(4)17-11(2)19-20-12(3)18(17)14(21)5/h7-10H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNKFYQBFUGYEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5547172.png)

![5,5-dichloro-5H-indeno[1,2-b]pyridine](/img/structure/B5547195.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5547201.png)

![8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547210.png)

![2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547219.png)
![1,9-dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B5547223.png)
![(1S*,5R*)-6-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5547237.png)
![6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5547238.png)
![2-(4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5547260.png)
![[(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5547265.png)
![1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)